molecular formula C8H8ClNOS B8617272 N-allyl-5-chlorothiophenecarboxamide

N-allyl-5-chlorothiophenecarboxamide

Cat. No.: B8617272
M. Wt: 201.67 g/mol
InChI Key: SACOFAMTBDMJNN-UHFFFAOYSA-N
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Description

N-Allyl-5-chlorothiophenecarboxamide is a thiophene-based amide derivative characterized by a chlorine atom at the 5-position of the thiophene ring and an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen. This compound belongs to a class of bioactive heterocyclic molecules where the thiophene scaffold is frequently modified to enhance electronic, steric, or solubility properties for applications in medicinal chemistry and materials science. The allyl group contributes steric flexibility and unsaturated bonding, which may facilitate unique reactivity patterns or improve pharmacokinetic properties such as membrane permeability .

For instance, 5-chlorothiophene-2-carboxylic acid could undergo an acid-amine coupling reaction with allylamine, similar to the synthesis of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide described in .

Properties

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

5-chloro-N-prop-2-enylthiophene-2-carboxamide

InChI

InChI=1S/C8H8ClNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11)

InChI Key

SACOFAMTBDMJNN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide ()

Chalcone Derivatives of N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (4a-o, )

Property N-Allyl-5-Chlorothiophenecarboxamide N-(4-Acetylphenyl)-5-Chlorothiophene-2-carboxamide Chalcone Derivatives (4a-o)
Substituent on Amide N Allyl (-CH₂CH=CH₂) 4-Acetylphenyl 4-Acetylphenyl + Chalcone moiety
Molecular Weight ~215.7 g/mol (estimated) ~293.7 g/mol ~350–450 g/mol (varies by R group)
Key Functional Groups Thiophene-Cl, amide, allyl Thiophene-Cl, amide, acetylphenyl Thiophene-Cl, amide, chalcone
Synthetic Pathway Acid-amine coupling (allylamine) Acid-amine coupling (4-aminophenyl ethanone) Condensation with aldehydes
  • Substituent Impact: The allyl group in this compound is smaller and less electron-withdrawing than the acetylphenyl group in its counterpart. This difference reduces steric hindrance and may enhance solubility in nonpolar solvents. The acetylphenyl group in N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide enables further derivatization (e.g., chalcone formation via aldol condensation), a pathway unavailable to the allyl derivative due to the absence of a ketone group .
Physicochemical Properties
  • Thermal Stability : The acetylphenyl group may enhance thermal stability due to aromatic stacking interactions, whereas the allyl derivative’s unsaturated bond could make it prone to oxidation or polymerization.

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